4-Benzyl-2-homomorpholinecarboxylic acid

Description

Introduction to 4-Benzyl-2-homomorpholinecarboxylic Acid

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Structural Representation

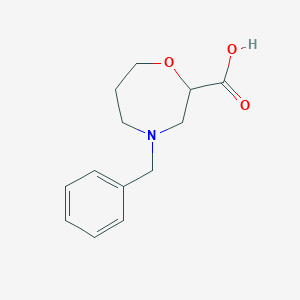

The International Union of Pure and Applied Chemistry designation for this compound is 4-Benzyl-1,4-oxazepane-2-carboxylic acid. This nomenclature reflects the seven-membered oxazepane ring system with a benzyl group attached to the nitrogen atom at position 4 and a carboxylic acid group at position 2. The structural framework consists of a heterocyclic ring containing both nitrogen and oxygen heteroatoms, with the oxygen and nitrogen positioned at the 1 and 4 positions respectively within the seven-membered ring system. The benzyl substituent contributes to the compound's lipophilic characteristics, while the carboxylic acid moiety provides both acidic properties and hydrogen bonding capabilities essential for biological interactions.

The molecular architecture demonstrates the characteristic features of the homomorpholine class, where the "homo" designation indicates the insertion of an additional methylene unit into the traditional morpholine scaffold, expanding the ring from six to seven members while maintaining the essential nitrogen and oxygen heteroatoms. This structural modification significantly alters the conformational flexibility and binding properties compared to the parent morpholine systems. The carboxylic acid functionality at the 2-position introduces both spatial and electronic considerations that influence the compound's reactivity and potential for further synthetic elaboration.

Synonyms and Registry Numbers

The compound is identified by several synonyms reflecting different naming conventions and structural perspectives. The Chemical Abstracts Service registry number 1141669-59-1 serves as the primary identifier for this substance. Additional synonyms include this compound and 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, representing variations in nomenclature systems. The MDL Number MFCD11656814 provides another unique identifier used in chemical databases and literature.

The PubChem database does not currently contain a specific entry for this exact compound, though related structures are documented. The European Community number and other regulatory identifiers remain to be assigned as this compound represents a relatively specialized research chemical primarily utilized in pharmaceutical development rather than commercial applications. These multiple identification systems ensure accurate tracking and referencing across different chemical databases and regulatory frameworks.

Table 1: Primary Identifiers for this compound

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and the search for novel pharmaceutical scaffolds. The compound emerged from systematic investigations into seven-membered heterocyclic systems as potential biologically active frameworks, building upon earlier work with morpholine derivatives that demonstrated significant pharmacological potential. Research into oxazepine systems gained momentum following the recognition that seven-membered heterocyclic rings could provide enhanced conformational flexibility and improved binding characteristics compared to their six-membered counterparts.

The specific development of this compound reflects the pharmaceutical industry's ongoing quest for novel structural motifs capable of interacting with neurological targets. Early investigations into morpholine-based systems revealed their utility as dopamine receptor ligands, particularly for the dopamine D4 receptor subtype. These findings prompted expansion into homomorpholine systems, where the additional methylene unit could potentially provide improved selectivity and binding affinity. The incorporation of the benzyl substituent represents a strategic modification designed to enhance lipophilicity and membrane permeability while maintaining the essential hydrogen bonding capabilities of the carboxylic acid group.

The compound's emergence as a pharmaceutical intermediate reflects broader trends in medicinal chemistry toward the exploration of privileged scaffolds that can serve as versatile synthetic platforms. The oxazepine framework has been recognized as a privileged structure in medicinal chemistry due to its prevalence in molecules displaying diverse biological activities, including anti-inflammatory, antifungal, antithrombotic, anti-epileptic, and anti-convulsant properties. This recognition has driven continued investigation into structurally related compounds as potential therapeutic agents.

Position in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a significant position as a representative member of the seven-membered heterocyclic family. Seven-membered heterocyclic rings have emerged as objects of intensive investigation due to their prevalence in molecules exhibiting biological activities and their unique conformational properties that distinguish them from five- and six-membered ring systems. The compound exemplifies the oxazepine class, which represents a well-established category of seven-membered heterocycles containing both nitrogen and oxygen heteroatoms.

The structural characteristics of this compound demonstrate several key principles of heterocyclic chemistry, particularly the influence of ring size on molecular properties and biological activity. The seven-membered ring system provides intermediate flexibility between the rigidity of six-membered rings and the excessive flexibility of larger ring systems, creating an optimal balance for biological recognition processes. The positioning of the nitrogen and oxygen heteroatoms at the 1,4-positions creates specific electronic and steric environments that influence both chemical reactivity and biological interactions.

Research into related oxazepine derivatives has revealed their significant potential as pharmaceutical agents, with documented activities spanning multiple therapeutic areas. Studies have demonstrated that oxazepine-containing compounds exhibit anti-inflammatory, antifungal, antithrombotic, anti-epileptic, anti-convulsant, anxiolytic, anti-aggregating, and anti-psychotic properties. This diverse range of biological activities underscores the versatility of the oxazepine scaffold and positions compounds like this compound as valuable synthetic intermediates for drug discovery programs.

Table 2: Comparison of Ring Systems in Heterocyclic Chemistry

The compound's position within pharmaceutical chemistry reflects the ongoing evolution toward more sophisticated heterocyclic scaffolds capable of providing enhanced selectivity and improved therapeutic profiles. The specific structural features of this compound, including the benzyl substituent and carboxylic acid functionality, position it as a versatile intermediate for the synthesis of compounds targeting neurological disorders. This application aligns with current trends in drug discovery toward the development of more selective agents for central nervous system targets, where the enhanced conformational flexibility of seven-membered rings may provide advantages in achieving specific receptor interactions.

Properties

IUPAC Name |

4-benzyl-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)12-10-14(7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPCKMUMSFXJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Benzylamine or Benzaldehyde : These serve as the benzyl source.

- Epoxide or Glycidol Derivatives : Used to form the morpholine ring system.

- Amines such as Ethanolamine : To build the homomorpholine skeleton.

- Oxidizing Agents : To introduce the carboxylic acid functionality.

General Synthetic Strategy

The synthesis typically involves:

Step 1: Formation of 4-Benzyl-2-(hydroxymethyl)homomorpholine

This intermediate is prepared by reacting benzylamine with glycidol under controlled conditions, often catalyzed by Lewis acids to promote ring closure forming the oxazepane or homomorpholine ring system. The reaction conditions (temperature, solvent, catalyst loading) are optimized for high yield and purity.Step 2: Oxidation to Carboxylic Acid

The hydroxymethyl group at position 2 is oxidized to the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), which convert primary alcohols to carboxylic acids efficiently.Alternative Route: Hydrogenation and Cyclization

Another approach involves the catalytic hydrogenation of benzaldehyde and ethanolamine in the presence of Pd/C catalyst under hydrogen pressure to form N-benzyl ethylethanolamine intermediates, which can be further cyclized and oxidized to yield the target compound or close analogues.

Detailed Preparation Protocols and Reaction Conditions

Industrial Scale Considerations

Catalyst Preparation : Pd/C catalysts are prepared by impregnating activated charcoal with palladium chloride solutions, followed by reduction with formic acid to obtain active Pd nanoparticles on high surface area carbon supports (420-500 m²/g).

Reaction Control : Industrial reactors maintain strict control over temperature, pressure, and gas flow to ensure reproducibility and safety.

Purification : The product is purified by distillation under reduced pressure to remove solvents and byproducts, followed by crystallization or chromatographic methods to achieve the desired purity.

Analytical Data and Research Findings

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| A. Benzylamine + Glycidol Ring Closure | Formation of homomorpholine ring via nucleophilic ring opening and cyclization | Straightforward, high yield, well-studied | Requires Lewis acid catalyst, sensitive to moisture |

| B. Catalytic Hydrogenation of Benzaldehyde + Ethanolamine | Pd/C catalyzed reductive amination forming N-benzyl ethylethanolamine intermediate | High purity, scalable, industrially viable | Requires high-pressure hydrogen, catalyst preparation critical |

| C. Oxidation of Hydroxymethyl Intermediate | Conversion of hydroxymethyl to carboxylic acid using strong oxidants | Efficient, direct carboxylic acid formation | Overoxidation risk, handling of strong oxidants |

Chemical Reactions Analysis

4-Benzyl-2-homomorpholinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzyl-2-homomorpholinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-homomorpholinecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and similarities:

Detailed Comparisons

4-Benzylmorpholine-2-carboxylic acid HCl vs. (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

- Structural Differences: The oxo group at position 5 in the latter replaces the hydroxyl group in the parent compound, altering reactivity.

- Functional Impact : The oxo group may increase electrophilicity, making it a candidate for nucleophilic addition reactions.

4-Benzylmorpholine-2-carboxylic acid HCl vs. Benzyl 2-(aminomethyl)morpholine-4-carboxylate

- Substituent Variation: The aminomethyl group at position 2 and benzyl ester at position 4 contrast with the parent’s carboxylic acid and benzyl group.

- Applications : The ester derivative’s lipophilicity could improve cell permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid .

4-Benzylmorpholine-2-carboxylic acid HCl vs. Cyclohexane Analogs

- Core Structure : The morpholine ring’s nitrogen and oxygen atoms provide hydrogen-bonding sites absent in cyclohexane derivatives, influencing solubility and target interactions.

- Functional Groups : The carboxamide in the cyclohexane derivative offers different metabolic pathways compared to the carboxylic acid .

Research Findings and Implications

- Synthetic Utility : The hydrochloride salt (CID: 2776352) is widely used as a building block in peptidomimetics due to its stability .

- Biological Relevance : The (R)-configured oxo derivative (CAS: 106973-36-8) shows promise in enzyme inhibition studies, leveraging its stereochemistry for selective binding .

- Prodrug Potential: Ester derivatives (e.g., CAS: 317365-31-4) demonstrate enhanced pharmacokinetic profiles, suggesting utility in drug delivery systems .

Biological Activity

4-Benzyl-2-homomorpholinecarboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and exploring its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. The structure features a benzyl group attached to a homomorpholine ring, which is further substituted with a carboxylic acid group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 1141669-59-1 |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may function as an enzyme inhibitor or a receptor modulator , influencing various signaling pathways within cells. The compound's ability to bind to active sites or allosteric sites on enzymes can hinder their catalytic functions, leading to significant biological effects.

Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways, making it a candidate for cancer therapy.

- Neurological Effects : The compound has been investigated for potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter receptors may help in modulating synaptic transmission and protecting neurons from oxidative stress.

- Anti-inflammatory Properties : There is evidence that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Case Study 1: Antitumor Effect

A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Neuroprotective Effects

In a model of Parkinson's disease using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls. This suggests potential for further development as a neuroprotective agent.

Comparative Analysis

When compared to similar compounds such as morpholine derivatives, this compound demonstrates unique properties due to the presence of the benzyl group and carboxylic acid functionality. These modifications enhance its binding affinity for biological targets and improve its pharmacological profile.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Benzyl-substituted homomorpholine | Antitumor, anti-inflammatory |

| Morpholine | Basic morpholine | Limited biological activity |

| Piperazine | Piperazine derivative | Antidepressant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 4-Benzyl-2-homomorpholinecarboxylic acid hydrochloride with high purity?

- Methodological Answer: The hydrochloride salt form (CAS 135072-15-0) is commonly synthesized via benzylation of morpholine derivatives followed by carboxylation. Purification involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to achieve ≥97% purity, as confirmed by HPLC . Key parameters include controlling reaction temperature (60–80°C) and stoichiometric excess of benzyl halides to minimize side products.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Methodological Answer:

- 1H/13C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and morpholine ring (δ 3.5–4.5 ppm for methylene groups adjacent to oxygen/nitrogen).

- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1700 cm⁻¹ and N–H stretches (if present) at ~3300 cm⁻¹.

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 257.72 (C₁₂H₁₅NO₃·HCl) . Cross-reference with PubChem CID 2776352 for spectral libraries .

Q. What analytical methods are recommended for assessing purity in batch-to-batch synthesis?

- Methodological Answer: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid). Compare retention times against a certified reference standard (e.g., Thermo Scientific™ 1199.00 SEK batch). For trace impurities, employ LC-MS to detect byproducts like unreacted benzyl chloride or oxidized morpholine intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (mp) of this compound hydrochloride?

- Methodological Answer: Discrepancies in mp (e.g., 244–245°C vs. other literature values) may arise from polymorphic forms or hydrate formation. Design differential scanning calorimetry (DSC) experiments to identify phase transitions. Recrystallize the compound under controlled humidity and solvent systems (e.g., anhydrous ethanol vs. aqueous ethanol) to isolate stable polymorphs. PXRD can further characterize crystalline structures .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer: Use chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during carboxylation to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Alternatively, employ enzymatic resolution (lipases) to separate racemic mixtures. For mechanistic studies, DFT calculations can model transition states to optimize reaction pathways .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

- Methodological Answer: Conduct kinetic solubility studies in PBS (pH 7.4) and DMSO. The hydrochloride salt enhances aqueous solubility (~25 mg/mL at 25°C) but may hydrolyze under alkaline conditions. Stability assays (40°C/75% RH for 4 weeks) with LC-MS can track degradation products (e.g., free carboxylic acid or benzyl alcohol). Use lyophilization for long-term storage to prevent deliquescence .

Q. What experimental designs mitigate batch variability in large-scale synthesis?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of key parameters (e.g., pH, temperature). Use design of experiments (DoE) to optimize reagent ratios (e.g., benzyl chloride:morpholine derivative) and reaction times. Statistical tools like ANOVA can identify critical factors contributing to yield fluctuations (e.g., 90–97% purity ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Discrepancies may stem from varying catalytic systems (e.g., Pd vs. Cu catalysts) or solvent polarity. Systematically test reaction conditions:

- Screen palladium catalysts (Pd(OAc)₂, PdCl₂) in polar solvents (DMF, THF).

- Compare yields via GC-MS or 19F NMR (if fluorinated analogs are used).

- Cross-validate with computational models (e.g., Hammett plots) to predict electronic effects of substituents on reactivity .

Q. Why do cytotoxicity assays of derivatives show inconsistent results across cell lines?

- Methodological Answer: Variability may arise from differences in cell membrane permeability or metabolic activity. Standardize assays using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.